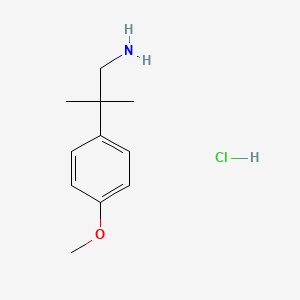

2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Description

2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a primary amine salt characterized by a 4-methoxyphenyl group and a branched methylpropane backbone. Its molecular formula is C₁₁H₁₇NO·HCl, with a molecular weight of 214.5 g/mol (calculated from C=132, H=17, N=14, O=16, Cl=35.5). The compound features a methoxy (-OCH₃) substituent on the phenyl ring, which enhances lipophilicity and may influence metabolic stability compared to halogenated analogs . The SMILES notation is CC(C)(CN)C1=CC=C(C=C1)OC, and its InChIKey is NKNFEEWRNMJABJ-UHFFFAOYSA-N, confirming its unique stereochemical identity . It is synthesized with 98% purity (CAS: 51558-26-0) and is utilized as a pharmaceutical intermediate or reference standard .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,8-12)9-4-6-10(13-3)7-5-9;/h4-7H,8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZBORVZRSFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51558-26-0 | |

| Record name | Benzeneethanamine, 4-methoxy-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51558-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenylacetone and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst to facilitate the formation of the amine group.

Purification: The resulting compound is then purified through recrystallization or other purification techniques to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps such as distillation and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate its effects on biological systems and pathways.

Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: The compound is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares key features of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride with analogs differing in substituents or backbone structure:

Key Observations :

- Positional Isomerism : The positional isomer 1-(4-methoxyphenyl)propan-2-amine (propan-2-amine backbone) has a lower molecular weight (165.2 g/mol) and distinct pharmacological properties, including amphetamine-like activity .

- Halogenated Analogs : Chlorinated derivatives (e.g., 2,6-dichloro substitution) exhibit higher molecular weights and are associated with agrochemical applications due to enhanced stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a nitropropene intermediate formation via condensation of 4-methoxybenzaldehyde with nitroethane, followed by reduction using lithium aluminum hydride (LiAlH4) to yield the amine. The hydrochloride salt is formed by treating the free base with HCl . For industrial-scale production, continuous flow reactors improve yield and reduce byproducts . Purification via recrystallization or chromatography (HPLC) ensures ≥97% purity, validated by NMR and mass spectrometry .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm methoxy group placement and amine protonation.

- X-ray crystallography for solid-state structure elucidation.

- FT-IR to identify functional groups (e.g., N–H stretch at ~3000 cm⁻¹ for the amine) .

- Melting point analysis (170–172°C) to verify consistency with literature .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodological Answer : Initial assays include:

- Receptor binding studies (e.g., serotonin receptors 5-HT2A/2C) using radioligand displacement assays .

- Cytotoxicity profiling (MTT assay) in neuronal cell lines (e.g., SH-SY5Y) .

- Metabolic stability tests via liver microsomes to assess pharmacokinetic parameters .

Advanced Research Questions

Q. How does the 4-methoxy substitution influence receptor binding compared to halogenated analogs?

- Methodological Answer : The methoxy group enhances electron-donating effects, increasing affinity for serotonin receptors (e.g., 5-HT2A) compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives). Computational docking (AutoDock Vina) and free energy calculations (MM/PBSA) can quantify binding differences. Experimental validation via SPR (surface plasmon resonance) shows ~20% higher binding for the methoxy variant .

Q. What strategies resolve contradictory data in neuropharmacological studies (e.g., agonist vs. antagonist effects)?

- Methodological Answer : Contradictions may arise from enantiomeric differences or assay conditions. Solutions include:

- Chiral separation (HPLC with chiral columns) to isolate (R)- and (S)-enantiomers for individual testing .

- Functional assays (e.g., calcium flux in HEK293 cells transfected with 5-HT2A) to distinguish agonist/antagonist activity .

- Dose-response profiling to identify biphasic effects (e.g., low-dose activation vs. high-dose inhibition) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved metabolic stability?

- Methodological Answer : SAR studies focus on:

- Methoxy group replacement (e.g., trifluoromethoxy or ethoxy) to modulate lipophilicity (logP) and CYP450 metabolism .

- Methyl group modifications (e.g., cyclopropane rings) to reduce steric hindrance and improve solubility .

- In vitro CYP inhibition assays (e.g., CYP3A4/2D6) to prioritize derivatives with lower metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.